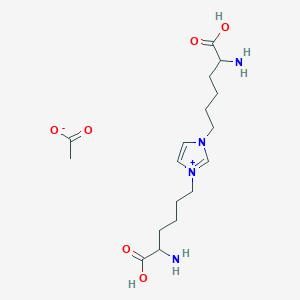
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate
Descripción general
Descripción
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate is a chemical compound with the molecular formula C15H27N4O4. It is known for its role in advanced glycation end products, which are formed through the Maillard reaction. This compound is significant in various biochemical and industrial processes due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate typically involves the reaction of glyoxal with lysine residues. The reaction proceeds through the formation of glyoxal-imine intermediates, which then undergo further reactions to form the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as liquid chromatography and mass spectrometry for product isolation and characterization.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the imidazolium ring or the amino and carboxyl groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted products with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate has several scientific research applications:
Chemistry: It is used as a model compound in studies of the Maillard reaction and advanced glycation end products.
Biology: The compound is studied for its role in protein modifications and its impact on biological processes.
Medicine: Research focuses on its involvement in diseases related to advanced glycation end products, such as diabetes and atherosclerosis.
Industry: It is used in the development of new materials and chemical processes, particularly in the food and pharmaceutical industries.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate involves its interaction with proteins and other biomolecules. It forms cross-links between lysine residues in proteins, leading to the formation of advanced glycation end products. These cross-links can alter the structure and function of proteins, contributing to various pathological processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-1H-imidazolium: Similar structure but with a methyl group on the imidazolium ring.
Nε-carboxymethyl-lysine: Another advanced glycation end product with different functional groups.
Nε-carboxyethyl-lysine: Similar to Nε-carboxymethyl-lysine but with an ethyl group.
Uniqueness
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate is unique due to its specific structure, which allows it to form stable cross-links in proteins. This property makes it particularly significant in the study of advanced glycation end products and their role in various diseases.
Propiedades
IUPAC Name |
2-amino-6-[3-(5-amino-5-carboxypentyl)imidazol-3-ium-1-yl]hexanoic acid;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O4.C2H4O2/c16-12(14(20)21)5-1-3-7-18-9-10-19(11-18)8-4-2-6-13(17)15(22)23;1-2(3)4/h9-13H,1-8,16-17H2,(H-,20,21,22,23);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAASWRLNJQPTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1=C[N+](=CN1CCCCC(C(=O)O)N)CCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















